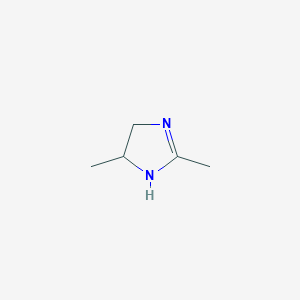

2,4-Dimethyl-2-imidazoline

Beschreibung

Significance of Imidazoline (B1206853) Scaffolds in Modern Chemical Research

Imidazoline scaffolds are five-membered diaza heterocyclic rings that are fundamental in the design and development of new molecules. tandfonline.com Their significance stems from their versatile biological activities and their utility as intermediates in chemical synthesis. ontosight.aiontosight.ai The 2-imidazoline ring, in particular, is found in various natural products and pharmaceuticals and has been investigated for a range of biological effects. researchgate.net

The utility of the imidazoline and the closely related imidazole (B134444) nucleus is widespread in medicinal chemistry. bohrium.comijsrtjournal.comnih.gov These structures are often incorporated into molecules to enhance properties like water solubility and the capacity for hydrogen bonding, which can improve pharmacokinetic characteristics. bohrium.comsemanticscholar.org The imidazole ring, an aromatic counterpart to imidazoline, is a component of essential biological molecules like the amino acid histidine, histamine, and nucleic acids. nih.govsemanticscholar.org Consequently, compounds built upon these scaffolds are explored for numerous therapeutic applications. tandfonline.comijsrtjournal.com In materials science and coordination chemistry, imidazolines serve as valuable ligands for forming complexes with metal ions. chemicalbook.com

Structural Classification and Nomenclature of Imidazoline Isomers

Imidazoline is a heterocyclic compound derived from the reduction of one of the double bonds in imidazole. wikipedia.org This reduction can result in three different structural isomers, distinguished by the location of the remaining double bond within the five-membered ring. researchgate.netwikipedia.org The isomers are 2-imidazoline, 3-imidazoline, and 4-imidazoline. wikipedia.org Both 2- and 3-imidazolines feature an imine center, while 4-imidazolines contain an alkene group. wikipedia.org

2,4-Dimethyl-2-imidazoline, as its name suggests, belongs to the 2-imidazoline class. The nomenclature indicates a five-membered ring containing two nitrogen atoms (imidazoline), with two methyl (dimethyl) substituents located at positions 2 and 4 of the ring. It is classified as an imidolactam. hmdb.ca

Table 1: Isomers of Imidazoline

| Isomer Name | Key Structural Feature |

|---|---|

| 2-Imidazoline | Contains an imine center (C=N) between the two nitrogen atoms. wikipedia.org |

| 3-Imidazoline | Contains an imine center (C=N) adjacent to one of the nitrogen atoms. wikipedia.org |

| 4-Imidazoline | Contains an alkene group (C=C) in the ring. wikipedia.org |

Overview of Key Research Trajectories for this compound

Research involving this compound primarily focuses on its synthesis, chemical properties, and its role as a building block in organic synthesis. The compound is recognized as a useful research chemical. pharmaffiliates.com One area of study involves its synthesis, which can be achieved through methods like the coupling of a diamine with an imino ether to form the imidazoline ring, followed by oxidation. illinois.edu

Theoretical studies have also been conducted on imidazoline derivatives to understand their chemical behavior, such as the kinetics of C-ON bond homolysis in certain alkoxyamine derivatives of imidazoline, which was investigated using DFT calculations. nih.gov The reactivity of the imidazoline ring, including its ability to form complexes with metals and undergo quaternization reactions, is another area of chemical research. chemicalbook.com While specific applications are still under exploration, its structural features make it a compound of interest for creating more complex molecules.

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 930-61-0 cookechem.com |

| Molecular Formula | C5H10N2 cookechem.com |

| Molecular Weight | 98.15 g/mol cookechem.com |

| Boiling Point | 107.5-108.0 °C (at 15 Torr) chemicalbook.com |

| Density | 1.07±0.1 g/cm³ (Predicted) chemicalbook.com |

| pKa | 11.04±0.70 (Predicted) chemicalbook.com |

| InChI Key | DIHAURBCYGTGCV-UHFFFAOYSA-N |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Imidazoline |

| 3-Imidazoline |

| 4-Imidazoline |

| Histamine |

| Histidine |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dimethyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-4-3-6-5(2)7-4/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHAURBCYGTGCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883611 | |

| Record name | 1H-Imidazole, 4,5-dihydro-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-61-0 | |

| Record name | 2,4-Dimethyl-2-imidazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 4,5-dihydro-2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 4,5-dihydro-2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 4,5-dihydro-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2,4-dimethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dimethyl 2 Imidazoline and Its Analogs

Historical Context of Imidazoline (B1206853) Synthesis Approaches

The foundational chemistry for imidazoline synthesis dates back to the late 19th century. One of the earliest significant contributions to the synthesis of a simple alkyl-substituted imidazoline was made by Hofmann in 1888, who successfully synthesized 2-methyl-imidazoline. This pioneering work involved the heating of N,N'-diacetylethylenediamine in the presence of dry hydrochloric acid. This reaction established a fundamental principle of intramolecular cyclization of a diamine derivative to form the five-membered imidazoline ring.

Historically, the most prevalent methods for creating the 2-imidazoline core structure have been based on the condensation of a 1,2-diamine with a carboxylic acid derivative, such as a nitrile or an ester. The reaction of a 1,2-diamine with a nitrile, often referred to as a cyclic Pinner reaction, typically requires acid catalysis and elevated temperatures to proceed effectively. These early methods, while foundational, often involved harsh reaction conditions and were not always optimized for yield or purity. The general approach of condensing a diamine with a single carbon unit source has remained a cornerstone of imidazoline synthesis, with subsequent advancements focusing on improving reaction conditions, catalyst efficiency, and substrate scope.

Contemporary and Advanced Synthetic Routes to 2,4-Dimethyl-2-imidazoline

Modern synthetic chemistry has introduced a variety of refined and novel methods for the preparation of this compound and its analogs. These contemporary routes often offer advantages in terms of yield, purity, and milder reaction conditions compared to their historical predecessors.

Condensation Reactions in this compound Formation

Condensation reactions remain a primary and versatile strategy for the synthesis of this compound. The archetypal reaction involves the condensation of 1,2-diaminopropane (B80664) with a derivative of acetic acid. For instance, the reaction with acetonitrile (B52724) or acetamidine (B91507) can yield the desired product.

A common contemporary approach involves the reaction of 1,2-diaminopropane with an appropriate nitrile, often in the presence of a catalyst to facilitate the cyclization. The choice of catalyst and solvent can significantly influence the reaction's efficiency and yield.

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1,2-Diaminopropane | Acetonitrile | Sulfur | None (Neat) | Reflux | Moderate to Good | General Method |

| 1,2-Diaminopropane | Acetic Acid | - | - | High Temperature | Variable | General Method |

Cyclization Strategies for this compound Scaffolds

The formation of the this compound scaffold is fundamentally a cyclization process. Modern strategies have focused on developing more efficient and selective cyclization pathways. These can involve intramolecular cyclization of a pre-formed acyclic precursor or a one-pot reaction where the precursor is formed in situ followed by cyclization.

One advanced strategy involves the use of activating agents to promote the cyclodehydration of an N-acylated diamine intermediate. For example, an N-acetylated derivative of 1,2-diaminopropane can be cyclized under dehydrating conditions to form the imidazoline ring.

| Precursor | Cyclization Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-(2-aminopropyl)acetamide | Dehydrating Agent (e.g., POCl₃) | Inert Solvent | Varies | Good | General Method |

| 1,2-Diaminopropane & Acetaldehyde | Oxidizing Agent (e.g., I₂) | Dichloromethane | Room Temp | Good | General Method organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including imidazolines. For the synthesis of this compound, this translates to the use of less hazardous reagents, more environmentally benign solvents (such as water or ethanol), and the development of catalytic, atom-economical reactions.

Solvent-free reactions or the use of water as a solvent are key aspects of green synthetic routes. For instance, the condensation of 1,2-diaminopropane with acetic acid or its derivatives can potentially be carried out under solvent-free conditions at elevated temperatures, reducing the environmental impact of organic solvents. The use of microwave irradiation as an energy source can also contribute to a greener synthesis by reducing reaction times and often improving yields.

| Green Approach | Starting Materials | Conditions | Advantage | Reference |

| Solvent-free reaction | 1,2-Diaminopropane, Acetic Acid | Thermal | Reduced solvent waste | General Principle |

| Microwave-assisted synthesis | 1,2-Diaminopropane, Acetonitrile | Microwave irradiation | Faster reaction, higher efficiency | General Principle |

| Catalytic Synthesis | 1,2-Diaminopropane, Acetaldehyde | Mild Oxidant (e.g., H₂O₂) | Use of a safer oxidizing agent | organic-chemistry.org |

Mechanistic Investigations of this compound Formation Pathways

The formation of this compound from the condensation of 1,2-diaminopropane and an acetic acid derivative, such as acetonitrile, is believed to proceed through a stepwise mechanism.

The initial step involves the nucleophilic attack of one of the amino groups of 1,2-diaminopropane on the carbon atom of the nitrile group of acetonitrile. This addition reaction, often facilitated by a catalyst or heat, leads to the formation of an N-substituted amidine intermediate.

Following the formation of the amidine, an intramolecular cyclization occurs. The second amino group of the diamine backbone attacks the electrophilic carbon of the amidine. This nucleophilic attack results in the formation of a tetrahedral intermediate.

Derivatization and Structural Modification of 2,4 Dimethyl 2 Imidazoline

Strategies for Functionalization of the 2,4-Dimethyl-2-imidazoline Ring System

The functionalization of the this compound ring can be approached through several distinct chemical strategies, targeting the nitrogen atoms, the exocyclic methyl group at the C2 position, or the ring backbone itself.

A primary method for functionalization is N-substitution , where the secondary amine at the N1 position serves as a nucleophile. This site can be readily alkylated or acylated using various electrophiles. Such modifications are fundamental for introducing a wide array of substituents, thereby altering the steric and electronic properties of the molecule. open.ac.ukresearchgate.net

Another significant strategy involves the functionalization of the C2-methyl group . This is typically achieved by metallation of the C2-alpha position (C2α). For this to occur, the N1 position must first be protected, for example, with a benzyl (B1604629) or tert-butyloxycarbonyl (Boc) group. open.ac.uk Treatment with a strong base like n-butyllithium generates a lithiated intermediate. This nucleophilic species can then react with various electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds at the methyl group. Subsequent deprotection affords the N-unsubstituted 2-substituted-2-imidazoline. open.ac.uk

The imidazoline (B1206853) ring itself can undergo oxidation . A common transformation is the oxidation of the 2-imidazoline ring to the corresponding aromatic imidazole (B134444). Reagents such as (diacetoxyiodo)benzene (B116549) have been used effectively for this conversion, providing a direct route to imidazole derivatives from their dihydro counterparts. organic-chemistry.org

Furthermore, 2-imidazolines can participate in conjugate addition reactions . The N1 nitrogen atom can act as a nucleophile, adding to electron-deficient systems like α,β-unsaturated aldehydes, ketones, or esters. These reactions can lead to more complex annulated structures, such as tetrahydroimidazo[1,2-a]pyridines. open.ac.uk

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives of this compound is a cornerstone of its chemistry, enabling the generation of diverse molecular libraries. The most direct method is the N-alkylation of the pre-formed imidazoline ring. open.ac.ukresearchgate.net However, more versatile and widely applicable methods often involve multi-step sequences starting from different precursors.

One of the most efficient general methods for preparing N-substituted-2-aminoimidazolines does not start with the pre-formed imidazoline but rather with a precursor like imidazolidin-2-one. tandfonline.com In this two-step, one-pot procedure, the imidazolidin-2-one is first activated with an agent like dimethyl chlorophosphate or phosphorus pentachloride to generate a highly reactive 2-chloro-2-imidazoline intermediate in situ. tandfonline.comresearchgate.net This electrophilic intermediate is not isolated but is immediately treated with a primary or secondary amine. The amine displaces the chloride to form the N-substituted 2-aminoimidazoline (B100083) derivative in good to excellent yields. This method is broadly applicable to a wide variety of amines, although it is less effective for strongly deactivated anilines, such as 4-nitroaniline. tandfonline.com

Direct alkylation of the imidazoline nitrogen is also a viable strategy. This can be accomplished using alkyl halides under basic conditions or through phase-transfer catalysis (PTC). researchgate.net The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide, facilitates the reaction between the imidazoline, dissolved in an organic solvent, and the alkylating agent in an aqueous base solution (e.g., 50% NaOH). researchgate.net

The following table summarizes key synthetic approaches to N-substituted imidazolines.

| Method | Key Reagents | General Reaction | Typical Yields | Reference |

|---|---|---|---|---|

| In-situ Chloro-imidazoline Intermediate | 1. Imidazolidin-2-one, Dimethyl Chlorophosphate 2. Amine (R-NH2) | Activation of imidazolidinone followed by nucleophilic substitution with an amine. | Good to Excellent | tandfonline.com |

| Phase-Transfer Catalysis (PTC) Alkylation | 1. 2-Imidazoline, Alkyl Bromide (R-Br) 2. 50% NaOH, PTC (e.g., TBAB) | Direct N-alkylation under two-phase conditions. | Good | researchgate.net |

| Palladium-Catalyzed Three-Component Reaction | Aryl Halide, Isocyanide, Diamine, Pd Catalyst (e.g., PdCl2·dppf) | One-pot synthesis of 2-aryl-2-imidazolines from simple precursors. | Up to 96% | acs.org |

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods to synthesize chiral this compound derivatives is crucial, particularly for their application as chiral ligands in asymmetric catalysis. chinesechemsoc.orgresearchgate.netsemanticscholar.org The chirality in these derivatives can originate from the C4 position of the imidazoline ring, which is substituted with a methyl group.

A primary strategy for obtaining enantiomerically pure derivatives is to begin with a chiral precursor . The most common approach is the condensation of an optically active diamine with a nitrile or its equivalent. For this compound, this would involve using enantiomerically pure (R)- or (S)-1,2-diaminopropane. The resulting chiral imidazoline can then be subjected to further derivatization reactions, preserving the stereocenter at C4.

More advanced methods focus on creating the chiral imidazoline ring through asymmetric catalysis or stereospecific reactions.

Asymmetric Catalysis: A highly enantioselective approach involves the addition/hydroamidination of nitriles to allylamines, enabled by chiral rare-earth metal catalysts. This method provides a direct and atom-economical route to a variety of enantioenriched 2-substituted imidazolines with high yields and excellent enantiomeric excess (ee). chinesechemsoc.org

Heine Reaction: A powerful method for synthesizing highly substituted, stereodefined 2-imidazolines is the Heine reaction, which involves the ring expansion of an aziridine. nih.govscispace.com Starting with an enantiomerically pure aziridine, reaction with an imidoyl chloride proceeds in a stereospecific manner to yield a tetra-substituted 2-imidazoline. nih.gov This one-pot procedure avoids the need to isolate intermediates and maintains the stereochemical integrity of the starting material. scispace.com

The following table highlights key stereoselective synthetic strategies.

| Strategy | Key Features | Example Precursors/Catalysts | Reference |

|---|---|---|---|

| Chiral Precursor Synthesis | Condensation of an optically active diamine with a nitrile. Stereochemistry is set by the starting material. | (R)- or (S)-1,2-diaminopropane | chinesechemsoc.orgresearchgate.net |

| Catalytic Asymmetric Hydroamidination | Atom-economical cyclization of nitriles and allylamines. | Chiral bis(oxazolinato) rare-earth metal catalysts (e.g., Y-Box-tBu) | chinesechemsoc.org |

| Stereospecific Heine Reaction | One-pot ring expansion of an imidoyl chloride with a chiral aziridine. | Enantiomerically pure aziridines | nih.govscispace.com |

Ring Transformation and Expansion Studies Involving this compound

The 2-imidazoline ring is not merely a static scaffold but can participate in reactions that transform it into other heterocyclic systems or open it to form linear products. These transformations significantly expand the synthetic utility of imidazoline derivatives.

A fundamental transformation is the reductive ring-opening of the imidazoline. This reaction provides a novel method for synthesizing unsymmetrically substituted ethylenediamine (B42938) derivatives. sciengine.com Reagents such as sodium borohydride (B1222165) can reduce the C=N double bond, leading to a C-N single bond that is susceptible to cleavage. sciengine.com The reaction with NaBH₃CN or a borane-dimethyl sulfide (B99878) complex can chemoselectively cleave the ring to produce N,N'-disubstituted diamines. researchgate.netnih.gov This method is particularly valuable for preparing N,N-dialkyl ethylenediamines where the two alkyl groups are different. sciengine.com

More complex domino reactions have been developed that use the imidazoline ring as a starting point for entirely new heterocyclic cores. In one such process, 1,2-disubstituted 2-imidazolines react with electron-deficient alkynes. The resulting intermediate, upon heating, undergoes a sequence of an aza-Claisen rearrangement, transannular nucleophilic addition, and oxidative ring opening to form polysubstituted pyrroles. nih.govacs.org

Additionally, the imidazoline moiety can be exploited in ring expansion reactions. The hydrolytic imidazoline ring expansion (HIRE) reaction has been demonstrated on polycyclic systems containing an imidazoline ring. researchgate.netrsc.org In this process, the imidazoline nitrogen is first alkylated to activate the ring. Subsequent treatment with an aqueous base, like K₂CO₃, induces a hydrolytic ring expansion, capable of transforming an imidazoline-fused seven-membered ring into a ten-membered lactam. rsc.org This strategy provides access to medium-sized ring systems, which are often challenging to synthesize.

Coordination Chemistry and Ligand Properties of 2,4 Dimethyl 2 Imidazoline

2,4-Dimethyl-2-imidazoline as a Ligand in Transition Metal Complexation

This compound is a five-membered heterocyclic compound featuring two nitrogen atoms, one of which is part of an imine functional group (C=N). This imine nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, making it the primary site for coordination to electron-deficient metal centers. As a ligand, this compound functions as a classic Lewis base, donating its electron pair to a transition metal, which acts as a Lewis acid.

The coordination behavior of 2-imidazolines is analogous to other N-donor heterocyclic ligands like pyridines and imidazoles. wikipedia.org They are effective sigma-donors, forming stable coordinate covalent bonds with a wide range of transition metals. chemicalbook.com The presence of two methyl groups on the imidazoline (B1206853) ring of this compound—one at the 2-position (on the C=N double bond) and one at the 4-position—influences its electronic and steric properties, which in turn dictates the nature and stability of the resulting metal complexes. These complexes are valuable in homogeneous catalysis, where tuning the ligand's properties can optimize the catalytic activity and selectivity of the metal center. wikipedia.org

Chelation Modes and Metal-Ligand Bonding in this compound Complexes

Chelation is a process where a single ligand binds to a central metal ion at two or more points, forming a ring structure known as a chelate ring. ebsco.com Ligands capable of such binding are termed bidentate or polydentate. In its native form, this compound lacks additional donor atoms positioned appropriately to form a chelate ring. Therefore, it is expected to function as a monodentate ligand , coordinating to a metal center exclusively through its imine nitrogen atom.

The metal-ligand bond in these complexes is a coordinate covalent bond, formed by the overlap of the filled sp² hybrid orbital of the imine nitrogen with a vacant d-orbital of the transition metal. This interaction is primarily of a sigma (σ) nature. The strength of this M-N bond is influenced by several factors, including the Lewis acidity of the metal ion, the basicity of the ligand, and the steric environment around both the metal and the ligand. While the unsubstituted this compound acts as a monodentate ligand, it is possible to design more complex, multidentate imidazoline-based ligands by introducing other functional groups with donor atoms (e.g., pyridine, amine, or phosphine (B1218219) groups) onto the imidazoline backbone. nih.govconsensus.app Such modifications would enable chelation, leading to enhanced complex stability, a phenomenon known as the chelate effect. ebsco.com

Influence of Substitution Patterns on Coordination Behavior of Imidazoline Ligands

The methyl substituents on the this compound ring play a critical role in modulating its coordination properties compared to the parent 2-imidazoline. These influences can be categorized into electronic and steric effects.

Electronic Effects: Methyl groups are known to be weakly electron-donating through an inductive effect. The presence of two such groups on the this compound ring increases the electron density within the heterocyclic system. This enhanced electron density on the imine nitrogen increases its basicity (nucleophilicity), making it a stronger Lewis base and a more potent electron-pair donor to the metal center. Consequently, this compound is expected to form stronger and more stable bonds with transition metals compared to its unsubstituted counterpart, assuming steric factors are not prohibitive.

| Property | Unsubstituted 2-Imidazoline | This compound | Primary Influence |

|---|---|---|---|

| Basicity (pKa) | Lower | Higher | Electronic (Inductive Effect) |

| Donor Strength | Good | Stronger | Electronic (Inductive Effect) |

| Steric Hindrance | Low | Moderate-to-High (at C2) | Steric Effect |

| Favored Coordination No. | Higher (e.g., 6) | Potentially Lower (e.g., 4) | Steric Effect |

Spectroscopic Characterization Techniques for this compound Metal Complexes

The formation and structure of metal complexes with this compound can be elucidated using a combination of spectroscopic methods. nih.gov Although specific data for this exact ligand are scarce, the expected spectroscopic changes can be inferred from studies on analogous N-heterocyclic complexes. k-state.eduscirp.org

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination of the imidazoline ligand. The most diagnostic feature in the IR spectrum of the free ligand is the C=N stretching vibration (ν(C=N)). Upon coordination to a metal ion, electron density is drawn from the ligand to the metal, which typically weakens the C=N bond. This weakening results in a shift of the ν(C=N) band to a lower frequency (wavenumber). Additionally, new absorption bands may appear in the far-IR region (typically below 600 cm⁻¹), which are attributed to the newly formed metal-nitrogen (M-N) stretching vibrations. For the related 2-phenyl-2-imidazoline, C=N stretching appears in the 1600-1650 cm⁻¹ region, and a shift would be expected upon complexation. scirp.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the ligand's structure in solution upon complexation. When this compound binds to a diamagnetic metal center, the electron density around the ligand's nuclei is altered. This causes a change in their chemical shifts. The protons and carbons closest to the coordinating nitrogen atom, such as the C2-methyl group, the N-H proton, and the C2 and C5 carbons, are most affected. Typically, coordination to an electron-withdrawing metal center leads to a deshielding effect, resulting in a downfield shift (to higher ppm values) of these signals. researchgate.net For the free ligand 2-methyl-2-imidazoline, the methyl protons appear around 1.9 ppm and the methylene (B1212753) protons around 3.5 ppm. chemicalbook.com These values would be expected to shift upon coordination.

UV-Visible (UV-Vis) Spectroscopy: For transition metal complexes, UV-Vis spectroscopy is used to study electronic transitions. The spectra typically show intense bands in the UV region arising from intra-ligand (π→π*) and ligand-to-metal charge transfer (LMCT) transitions. For complexes of metals with unfilled d-orbitals (e.g., Cu(II), Ni(II), Co(II)), weaker absorption bands may appear in the visible region. These bands correspond to d-d electronic transitions and their energy, number, and intensity are highly dependent on the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, or square planar), providing valuable structural information.

| Technique | Observable Feature | Expected Change Upon Metal Coordination | Information Gained |

|---|---|---|---|

| IR Spectroscopy | C=N Stretch (νC=N) | Shift to lower frequency (e.g., by 10-40 cm-1) | Confirmation of N-coordination |

| M-N Stretch (νM-N) | Appearance of new band(s) in far-IR | Direct evidence of M-N bond formation | |

| ¹H NMR Spectroscopy | Signals of protons near N atom | Downfield shift (Δδ > 0) | Identification of coordination site in solution |

| ¹³C NMR Spectroscopy | Signal of C2 carbon | Downfield shift (Δδ > 0) | Confirmation of coordination site |

| UV-Vis Spectroscopy | d-d transition bands | Appearance of new, weak bands in visible region | Determination of metal coordination geometry |

Catalytic Applications of 2,4 Dimethyl 2 Imidazoline and Its Metal Complexes

2,4-Dimethyl-2-imidazoline as an Organocatalyst

The 2-imidazoline moiety is a key structural feature in several organocatalytic systems. While direct organocatalytic applications of this compound are not extensively documented, the broader class of imidazolines and their derivatives are recognized for their catalytic prowess, primarily as precursors to N-Heterocyclic Carbenes (NHCs) and as basic catalysts.

Imidazolines can be deprotonated to form imidazolin-2-ylidenes, a class of stable NHCs. These NHCs are powerful nucleophilic organocatalysts for a variety of transformations. uliege.beresearchgate.net For instance, NHCs derived from imidazolines have been employed to catalyze ring-opening polymerization (ROP) of cyclic esters like lactide and 2,2-dimethyltrimethylene carbonate. stanford.eduresearchgate.net The catalytic cycle often involves the nucleophilic attack of the NHC on the monomer, activating it for polymerization.

Furthermore, the inherent basicity and nucleophilicity of the imidazoline (B1206853) ring allow it to function in organocatalysis. researchgate.net Chiral imidazoline derivatives, for example, have been investigated in various asymmetric reactions, leveraging the structural and electronic properties of the heterocyclic ring. researchgate.netsioc-journal.cn Imidazole-based compounds have also been used as organocatalysts for the synthesis of cyclic carbonates from epoxides and CO2, where the imidazole (B134444) ring activates the epoxide via hydrogen bonding. mdpi.com

A study comparing the nucleophilicity of various compounds found that 2-benzylidene-imidazoline is a significantly more potent nucleophile than its saturated imidazolidine (B613845) counterpart, a property attributed to the gain of aromaticity in the transition state. beilstein-journals.org This highlights the electronic properties of the imidazoline core that are beneficial for catalysis.

Homogeneous Catalysis Mediated by this compound Metal Complexes

2-Imidazolines are highly effective ligands in homogeneous catalysis due to their strong σ-donating properties and the ease with which their steric and electronic characteristics can be modified. chemicalbook.comwikipedia.org They form stable complexes with a wide range of transition metals, including copper, zinc, ruthenium, and iron, which catalyze numerous organic reactions. wikipedia.orgnih.govresearchgate.netunl.pt

Imidazolin-2-iminato ligands, which are derived from 2-iminoimidazolines, serve as ancillary ligands in homogeneous catalysts for reactions such as olefin polymerization and alkyne metathesis. researchgate.net These ligands are highly basic and nucleophilic, forming strong bonds with early transition metals and lanthanides. researchgate.net

Copper complexes featuring imidazoline-based ligands have been studied for their catalytic activity in oxidation reactions. nih.govnih.gov For instance, copper(I) complexes with ligands containing imidazole and imine or two imidazole units have demonstrated catalytic tyrosinase activity, oxidizing catechols and phenols. nih.gov Similarly, zinc(II) complexes with imidazoline-phosphine ligands have been developed as effective catalysts. nih.gov A Korean patent describes a zinc-imidazole complex mixture, formed from a zinc salt and an imidazole precursor, as a reusable catalyst for the synthesis of methyl N-phenylcarbamate. google.com

The table below summarizes selected examples of homogeneous catalysis using metal complexes with imidazoline-type ligands.

| Catalyst / Ligand Type | Metal | Reaction Type | Substrate(s) | Product | Yield (%) | Ref. |

| Imidazoline-phosphine | Zn(OTf)₂ | Mannich-type reaction | Hydrazone, Difluoroenoxysilane | β-amino-α,α-difluoro carbonyl | 76 | nih.gov |

| PNP-pincer cobalt complex | Co | Imine Synthesis | Alcohol, Amine | Imine | up to 99 | unl.pt |

| Ruthenium(II) NHC complex | Ru | Cyanosilylation | Aromatic Aldehydes, TMSCN | O-silylated cyanohydrin | 60-95 | acs.org |

| Imidazolin-2-iminato | Early Transition Metals | Olefin Polymerization | Olefins | Polyolefins | N/A | researchgate.net |

| Imidazole-based ligand | Cu(I) | Catechol Oxidation | 3,5-di-tert-butylcatechol | 3,5-di-tert-butylquinone | N/A | nih.gov |

This table presents data for the general class of imidazoline-based ligands, as specific data for this compound was not available.

Asymmetric Catalysis Utilizing Chiral this compound Derivatives

The 2-imidazoline scaffold is a privileged structure in asymmetric catalysis. researchgate.net By incorporating chiral elements, either in the backbone (often derived from chiral diamines or amino alcohols) or as substituents on the ring, highly effective chiral ligands can be synthesized. While specific chiral derivatives of this compound are not prominently featured in the literature, the principles are well-established for the broader class.

A notable application is in asymmetric Mannich-type reactions. For example, chiral zinc(II) complexes bearing imidazoline-phosphine ligands have been used to catalyze the reaction of hydrazones with difluoroenoxysilanes, affording fluorinated products with good yields and enantioselectivities. nih.gov Another example involves chiral bicyclic imidazole organocatalysts, which have proven effective in the direct enantioselective C-acetylation of indolones, achieving excellent enantioselectivities (up to 97% ee). chinesechemsoc.org

Combinatorial chemistry approaches have been employed to discover and optimize chiral imidazoline-based ligands. One such method involved the solid-phase synthesis of a library of imidazoline-aminophenol (IAP) ligands, which were then screened for their effectiveness in copper-catalyzed asymmetric Friedel-Crafts reactions. tcichemicals.com

The following table presents research findings on asymmetric catalysis using various chiral imidazoline derivatives.

| Chiral Ligand Type | Metal | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Ref. |

| Imidazoline-phosphine | Zn(II) | Mannich-type reaction | 76 | 62 | nih.gov |

| Bicyclic Imidazole (Organocatalyst) | - | C-acetylation of Indolones | up to 97 | up to 97 | chinesechemsoc.org |

| Imidazoline-aminophenol (IAP) | Cu(II) | Friedel-Crafts Alkylation | N/A | N/A | tcichemicals.com |

| Trifluoromethylated-imidazoline (Organocatalyst) | - | Aldol Reaction | up to 96 | up to 99 | sioc-journal.cn |

This table showcases the potential of the chiral imidazoline scaffold, as specific data for derivatives of this compound were not found.

Heterogeneous Catalysis Incorporating this compound Moieties

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems is a key strategy for improving catalyst recyclability and process sustainability. uu.nlnih.gov Imidazole and imidazoline-based catalysts are well-suited for heterogenization through various techniques.

One common method is the covalent grafting of the ligand or complex onto a solid support like silica (B1680970) or a polymer. nih.govacs.org For instance, copper(II) complexes of poly(styrene-co-N-vinylimidazole) have been successfully immobilized by grafting them onto silica particles. These supported catalysts showed activity in the oxidative coupling of phenols. acs.org

Another approach is the use of ionic tagging. Ligands can be modified with an ionic group, such as an imidazolium (B1220033) salt, which allows for their immobilization in ionic liquids or on ion-exchange resins. rsc.org This method has been used to immobilize rhodium and copper complexes for enantioselective hydrogenation and Henry reactions, respectively, allowing for catalyst recycling without significant loss of activity or selectivity. rsc.org Metal-Organic Frameworks (MOFs) also serve as platforms for creating heterogeneous catalysts, either by using ligands with imidazole moieties as the organic linkers or by post-synthetically modifying the framework with catalytic units. acs.org

While specific examples of immobilizing this compound-based catalysts were not identified, the established methodologies for other imidazoline derivatives demonstrate the feasibility of creating such heterogeneous systems.

Theoretical and Computational Studies of 2,4 Dimethyl 2 Imidazoline Systems

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), can elucidate the electronic structure and predict the reactivity of 2,4-dimethyl-2-imidazoline.

Detailed research findings from studies on related imidazoline (B1206853) derivatives show that the imidazoline ring is the primary site of chemical reactivity. Frontier molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for this understanding. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A representative set of calculated electronic properties for this compound, based on typical values for similar structures, is presented in the table below.

| Parameter | Value (Illustrative) | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | -1.2 eV | Energy released when an electron is added |

| Electronegativity (χ) | 2.65 eV | Measure of the ability to attract electrons |

| Chemical Hardness (η) | 3.85 eV | Resistance to change in electron distribution |

Molecular Modeling and Dynamics Simulations of this compound Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful techniques for studying the behavior of molecules over time, including their interactions with other molecules and surfaces. For this compound, MD simulations can provide insights into its conformational dynamics, solvation, and interactions with biological targets or material surfaces.

In a simulation, the molecule is placed in a box with solvent molecules (e.g., water) and its trajectory is calculated by solving Newton's equations of motion. This allows for the study of dynamic processes such as conformational changes and intermolecular interactions. For instance, MD simulations have been used to study the adsorption of imidazoline derivatives on metal surfaces, revealing how they form protective films. researchgate.net

A study on 1,2-dimethyl-2-imidazoline on an Fe3O4 surface showed that the orientation of the imidazoline ring with respect to the surface is a critical factor in its binding energy. ampp.org Similar simulations for this compound would likely show that the molecule adsorbs onto surfaces via its nitrogen atoms, with the methyl groups influencing the orientation and packing density of the molecules.

The table below presents illustrative data that could be obtained from an MD simulation of this compound in an aqueous solution.

| Parameter | Value (Illustrative) | Description |

|---|---|---|

| Solvent Accessible Surface Area (SASA) | 150 Ų | The surface area of the molecule accessible to a solvent |

| Radius of Gyration (Rg) | 3.5 Å | A measure of the molecule's compactness |

| Number of Hydrogen Bonds with Water | 4 | Average number of hydrogen bonds formed with surrounding water molecules |

| Diffusion Coefficient | 0.5 x 10⁻⁵ cm²/s | Rate of movement of the molecule through the solvent |

Density Functional Theory (DFT) Studies on Reaction Pathways and Mechanistic Insights

Density Functional Theory (DFT) is a widely used computational method for investigating reaction mechanisms. By calculating the energies of reactants, products, transition states, and intermediates, DFT can provide a detailed understanding of a reaction's feasibility and kinetics.

For this compound, DFT could be used to study various reactions, such as its synthesis, hydrolysis, or oxidation. For example, DFT studies on the synthesis of 2,4,5-trisubstituted-2-imidazolines have elucidated the cyclization mechanism, revealing the Gibbs free energy of the reaction and the activation energy of the transition state. rsc.org

A hypothetical DFT study on the hydrolysis of this compound would involve locating the transition state for the nucleophilic attack of a water molecule on the carbon atom of the C=N bond. The calculated activation energy would indicate the likelihood of this reaction occurring under specific conditions.

The following table provides an illustrative example of the kind of data that would be generated from a DFT study of a hypothetical reaction involving this compound.

| Reaction Coordinate | Relative Energy (kcal/mol) (Illustrative) | Description |

|---|---|---|

| Reactants | 0.0 | Initial energy of the system |

| Transition State | +25.0 | Energy barrier for the reaction |

| Intermediate | -5.0 | Energy of a stable intermediate species |

| Products | -15.0 | Final energy of the system |

Predictive Computational Approaches for Spectroscopic Properties

Computational methods can be used to predict the spectroscopic properties of molecules, which can be a valuable tool for identifying and characterizing them. Techniques such as Time-Dependent DFT (TD-DFT) can predict UV-Vis spectra, while calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated.

For this compound, the calculated IR spectrum would be expected to show characteristic peaks for C-H stretching of the methyl groups, C=N stretching of the imidazoline ring, and N-H stretching. The predicted ¹H and ¹³C NMR spectra would show distinct signals for the different methyl groups and the carbon atoms in the ring, which would be useful for structural confirmation.

The table below shows illustrative predicted spectroscopic data for this compound.

| Spectroscopic Technique | Predicted Peak/Shift (Illustrative) | Assignment |

|---|---|---|

| ¹H NMR | δ 1.2 ppm (d) | C4-CH₃ |

| ¹H NMR | δ 2.0 ppm (s) | C2-CH₃ |

| ¹³C NMR | δ 20 ppm | C4-CH₃ |

| ¹³C NMR | δ 25 ppm | C2-CH₃ |

| ¹³C NMR | δ 165 ppm | C=N |

| IR | ~1650 cm⁻¹ | C=N stretch |

| IR | ~2950 cm⁻¹ | C-H stretch |

| IR | ~3300 cm⁻¹ | N-H stretch |

Advanced Analytical and Spectroscopic Characterization Techniques in 2,4 Dimethyl 2 Imidazoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,4-Dimethyl-2-imidazoline in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR spectra of this compound typically show signals corresponding to the methyl groups and the methylene (B1212753) protons of the imidazoline (B1206853) ring. For instance, in a 90 MHz spectrum using CDCl₃ as a solvent, characteristic peaks can be observed. guidechem.com Similarly, ¹³C NMR provides insights into the carbon framework. guidechem.com

A significant area of investigation for imidazoles and related compounds is tautomerism, the process by which protons migrate between the two nitrogen atoms of the ring. deepdyve.comresearchgate.net While this compound itself is a dihydroimidazole (B8729859) and does not exhibit the same aromatic tautomerism as imidazole (B134444), related studies on substituted imidazoles highlight the power of NMR in studying such dynamic equilibria. deepdyve.commdpi.com For example, in studies of other imidazoles, the chemical shift separation between the C4 and C5 carbon signals in ¹³C NMR has been used as a diagnostic tool to determine the predominant tautomeric state. nih.govresearchgate.net Low-temperature NMR experiments can sometimes "freeze out" the tautomeric exchange, allowing for the observation of distinct signals for each form, though this can be hampered by solubility issues. nih.gov

Table 1: Representative NMR Data for Imidazoline Derivatives

| Nucleus | Compound Type | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 2-Methyl-2-imidazoline | CDCl₃ | 1.93 | s | C-CH₃ |

| ¹H | 2-Methyl-2-imidazoline | CDCl₃ | 3.57 | t | CH₂ |

| ¹H | 2-Methyl-2-imidazoline | CDCl₃ | 4.50 | br s | NH |

| ¹³C | 2,4-Dimethylimidazole | - | - | - | Signals for C2, C4, C5, and methyl carbons |

| ¹³C | 2-Phenylimidazoles | DMSO-d₆ | - | - | Broad signals due to fast tautomerization |

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns.

Electron ionization (EI) is a common method used for imidazoline analysis. In the mass spectrum of related imidazolines, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. For this compound (C₅H₁₀N₂), the expected molecular weight is approximately 98.15 g/mol . guidechem.comchemspider.com The fragmentation of the molecule under EI conditions can lead to characteristic daughter ions. For instance, studies on similar structures like 2-(n-pentadecyl)-2-imidazoline show fragmentation via McLafferty rearrangement and γ-cleavage. aip.org

Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly useful combination for the analysis of volatile compounds like this compound. This technique allows for the separation of the compound from a mixture and its subsequent identification and quantification based on its mass spectrum. gdut.edu.cn High-resolution mass spectrometry (HR-MS) can provide highly accurate mass measurements, which helps in confirming the elemental composition of the molecule. asianpubs.org

Table 2: Key Mass Spectrometry Data for Imidazoline Compounds

| Compound | Ionization Method | m/z (Mass-to-Charge Ratio) | Interpretation |

| 2,4-Dimethylimidazole | GC-MS | 96 | Molecular Ion (M⁺) |

| 2,4-Dimethylimidazole | GC-MS | 196, 57, 41 | Fragment Ions |

| 4,4-Dimethyl-2-imidazoline | Electron Ionization | 98.1463 | Molecular Weight |

| 2-Methyl-2-imidazoline | Electron Ionization | 84 | Molecular Ion (M⁺) |

| 2-Methyl-2-imidazoline | Electron Ionization | 55, 83 | Major Fragment Ions |

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to these vibrations. For this compound, one would expect to observe characteristic bands for C-H stretching and bending vibrations of the methyl and methylene groups, as well as the C=N stretching vibration of the imidazoline ring. semanticscholar.org The N-H stretching vibration would also be present. semanticscholar.org In related imidazoline derivatives, the C=N stretching vibration is often observed in the region of 1600-1650 cm⁻¹. researchgate.net

FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. The combination of both FT-IR and FT-Raman provides a more complete vibrational analysis of the molecule. scirp.orgacs.org Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of the observed vibrational bands. scirp.orgresearchgate.net

Table 3: Characteristic Vibrational Frequencies for Imidazoline-Related Structures

| Vibrational Mode | Technique | Frequency Range (cm⁻¹) |

| N-H Stretch | FT-IR | 3100 - 3500 |

| C-H Stretch (Alkyl) | FT-IR/FT-Raman | 2850 - 3000 |

| C=N Stretch | FT-IR/FT-Raman | 1600 - 1650 |

| CH₂/CH₃ Bending | FT-IR/FT-Raman | 1350 - 1470 |

| C-N Stretch | FT-IR/FT-Raman | 1000 - 1350 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique can provide unambiguous information about bond lengths, bond angles, and the conformation of the imidazoline ring.

The process involves growing a single crystal of the compound and then diffracting a beam of X-rays off the crystal lattice. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined. While specific crystallographic data for this compound was not found, studies on related substituted imidazoles demonstrate the power of this technique. asianpubs.orgresearchgate.net For example, in the crystal structure of (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole, the planarity of the molecule and intermolecular interactions were elucidated. researchgate.netiucr.org Such studies provide insights into how molecules pack in the solid state and the nature of non-covalent interactions.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the purification of this compound and for the analysis of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column chromatography is a common preparative technique used to purify synthetic products. For imidazoles, silica (B1680970) gel is often used as the stationary phase, with a suitable eluent system to separate the desired compound from byproducts and starting materials. illinois.edu

High-performance liquid chromatography (HPLC) is a powerful analytical technique for assessing the purity of a sample and for quantitative analysis. mdpi.com By choosing an appropriate column and mobile phase, it is possible to separate this compound from any impurities. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Gas chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. tcichemicals.com When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide both quantitative and qualitative information about the sample's composition. gdut.edu.cn

Table 4: Chromatographic Methods for Imidazole-Related Compounds

| Technique | Stationary Phase | Mobile Phase/Eluent | Application |

| Column Chromatography | Silica Gel | Methanol/Dichloromethane | Purification |

| HPLC | C18 | Methanol/Water | Purity assessment, Quantification |

| GC-MS | - | - | Identification, Quantification |

Emerging Research Directions and Future Perspectives for 2,4 Dimethyl 2 Imidazoline

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 2,4-Dimethyl-2-imidazoline and its derivatives is increasingly geared towards green chemistry principles, aiming to reduce environmental impact, improve efficiency, and enhance safety. Traditional methods for creating the 2-imidazoline core often rely on the condensation of starting materials like 1,2-diamines with nitriles or esters, which can involve harsh conditions or costly reagents researchgate.net. Research is now pivoting towards more sustainable and elegant synthetic routes.

Future methodologies are expected to focus on:

Environmentally Benign Reaction Media: Shifting away from toxic organic solvents towards greener alternatives such as water or solvent-free conditions. For instance, reactions of aromatic aldehydes with ethylenediamine (B42938) have been successfully carried out in water organic-chemistry.org.

Catalyst-Free and Milder Conditions: Developing synthetic protocols that proceed without the need for a catalyst or under ambient temperature and pressure would significantly improve the sustainability profile. Multicomponent reactions (MCRs) represent a promising avenue, allowing the construction of highly substituted 2-imidazolines from simple starting materials like amines, aldehydes, and isocyanides in a single, efficient step acs.org.

Atom Economy and Waste Reduction: One-pot procedures and MCRs are becoming central to synthetic strategies as they maximize the incorporation of atoms from reactants into the final product, thereby minimizing waste researchgate.netacs.org. Future work will likely adapt these efficient approaches for the specific synthesis of this compound.

Renewable Feedstocks: A long-term goal is to move away from fossil-fuel-based precursors and develop synthetic pathways that utilize renewable biomass resources, making the entire lifecycle of the compound more sustainable researchgate.net.

| Aspect | Traditional Synthetic Methods | Emerging Sustainable Methodologies |

| Starting Materials | Pre-functionalized chemicals (nitriles, esters) researchgate.net | Simple aldehydes, amines, isocyanides acs.org |

| Solvents | Often requires organic solvents | Water, or solvent-free conditions organic-chemistry.org |

| Reaction Conditions | Can involve harsh temperatures and pressures | Milder, often ambient, conditions |

| Process Efficiency | Multi-step synthesis is common | One-pot procedures, multicomponent reactions (MCRs) researchgate.netacs.org |

| Environmental Impact | Higher potential for waste generation | Reduced waste, improved atom economy |

Exploration of Expanded Catalytic Repertoire for this compound Complexes

The this compound scaffold is a promising ligand for the development of novel transition metal catalysts. Its nitrogen donor atoms can coordinate with a wide range of metal centers, and the substituents on the imidazoline (B1206853) ring can be modified to tune the steric and electronic properties of the resulting complex. Imidazolin-2-iminato ligands, which are derived from 2-iminoimidazolines, are recognized as highly effective ancillary ligands in catalysis due to their strong electron-donating capabilities researchgate.net.

Future research in this area is expected to explore:

Novel Metal Complexes: Expanding the range of metal centers complexed with this compound-derived ligands beyond common metals like palladium. Research on actinide complexes (thorium and uranium) with imidazolin-2-iminato ligands has already shown high activity in reactions like the Tishchenko reaction for aldehyde dimerization, indicating a broad potential for other metals nih.gov.

Asymmetric Catalysis: Developing chiral versions of this compound ligands to be used in asymmetric catalysis, a critical area for the synthesis of pharmaceuticals and fine chemicals. 2-Imidazolines are already known to act as chiral ligands and auxiliaries researchgate.net.

Diverse Catalytic Transformations: Applying these novel complexes to a wider array of chemical reactions. While applications in cross-coupling are known, there is significant potential in areas like hydrosilylation of imines and olefins, polymerization, and C-H activation, drawing parallels from the reactivity of other imine- and carbene-ligated metal complexes acs.org. The strong metal-nitrogen bond in these complexes could offer unique reactivity and stability researchgate.net.

| Metal Center | Ligand Type | Potential Catalytic Application | Reference Finding |

| Thorium (Th) / Uranium (U) | Mono(imidazolin-2-iminato) | Aldehyde Dimerization (Tishchenko Reaction) | Thorium complexes showed high catalytic activity, even at room temperature. nih.gov |

| Cobalt (Co) | Iminophenyloxazolinylphenylamines | Hydrosilylation of Carbonyls | Excellent activity and high enantioselectivity (up to 99%) have been achieved with related imine-based ligands. acs.org |

| Iron (Fe) | Carbene ligands | Hydrosilylation of Imines | Related iron catalysts have been developed for the reductive synthesis of amines. acs.org |

| Palladium (Pd) | Imine Ligands | C-C Cross-Coupling | Imine-based ligands play an important role in coordination chemistry and the formation of stable transition metal complexes. researchgate.net |

Integration into Advanced Functional Materials

The structural features of this compound make it an attractive candidate for incorporation into advanced functional materials. Its rigid heterocyclic structure and the presence of nitrogen atoms for coordination or hydrogen bonding open up possibilities for creating materials with tailored properties.

Emerging research directions include:

Polymer Science: Incorporating the this compound moiety into polymer backbones or as pendant groups. Imidazole (B134444) and imidazolium-containing polymers are known for a range of applications, including as bioactive materials and for creating self-assembled structures. The hydrogen-bonding capabilities of the imidazoline ring could be used to influence polymer chain interactions, thermal stability, and surface properties researchgate.net. For instance, it could be employed as a curing agent for epoxy resins to create robust composite materials fishersci.ca.

Metal-Organic Frameworks (MOFs): Using this compound or its derivatives as organic linkers to construct MOFs. Imidazole-functionalized MOFs are being extensively studied for applications in gas capture (e.g., CO2), selective sensing, and catalysis rsc.orgsoton.ac.uk. The pores within a MOF built with this compound could be functionalized for selective adsorption or to host catalytic sites.

Supramolecular Chemistry: Utilizing the non-covalent interaction capabilities of the imidazoline ring to build complex, self-assembled supramolecular structures. These could find use in areas like molecular recognition and sensing.

| Material Type | Role of this compound | Potential Application Area | Rationale / Supporting Finding |

| Polymers / Composites | Monomer unit or curing agent | High-performance coatings, adhesives, advanced composites | Imidazole derivatives are used as epoxy curing agents; the ring structure offers thermal stability. fishersci.ca |

| Metal-Organic Frameworks (MOFs) | Organic linker or functionalizing agent | Gas storage and separation (CO2 capture), chemical sensing, heterogeneous catalysis | Imidazole-functionalized MOFs show enhanced CO2 capture and can act as selective fluorogenic sensors. rsc.orgsoton.ac.uk |

| Membranes | Complexing agent / Carrier | Separation of metal ions from wastewater | Alkylimidazoles are effective carriers for heavy metal ions across polymer inclusion membranes. nih.gov |

Interdisciplinary Approaches in this compound Chemical Research

The future advancement of this compound chemistry will heavily rely on the integration of knowledge and techniques from various scientific disciplines. This convergence is crucial for understanding its fundamental properties and translating them into practical applications.

Key interdisciplinary approaches include:

Computational Chemistry: The use of theoretical methods, particularly Density Functional Theory (DFT), is becoming indispensable. DFT calculations can predict the stability of different isomers, elucidate reaction mechanisms, and rationalize the electronic structure and reactivity of this compound and its metal complexes researchgate.net. Such computational studies can guide experimental design, saving time and resources, and provide deep insights into bonding and conformational energies, as seen in studies of related imidazole-heme complexes nih.gov.

Medicinal Chemistry and Chemical Biology: The imidazolidine (B613845) scaffold, a close relative of imidazoline, is a key structural motif in numerous FDA-approved drugs and bioactive compounds mdpi.com. Future research will likely involve collaborations between synthetic chemists and biologists to design and synthesize novel this compound derivatives and evaluate their potential as therapeutic agents, for example, in anticancer or antimicrobial applications rjpn.orgnih.gov.

Environmental Science: The ability of related alkylimidazoles to selectively complex with metal ions makes them suitable for environmental remediation applications, such as the removal of heavy metals from industrial wastewater through membrane-based separation processes nih.gov. Interdisciplinary work with environmental engineers could lead to the development of new materials and systems based on this compound for pollution control.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,4-dimethyl-2-imidazoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound derivatives can be achieved via rhodium-catalyzed C–H insertion reactions. For example, Wiedemann et al. (2004) demonstrated the direct insertion of 4,4-dimethyl-2-imidazoline into 3,3-dimethylbut-1-ene using Rh(I) catalysts under inert conditions (N₂ atmosphere, 80°C), yielding >70% product . Reaction parameters such as amine selection (e.g., isopropylamine vs. benzhydrylamine) critically affect product formation. Substituting amines may lead to side reactions (e.g., bisamide formation) instead of the desired imidazoline .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Spectroscopic techniques are essential:

- NMR : Proton environments in the imidazoline ring (e.g., methyl groups at positions 2 and 4) produce distinct signals at δ 1.2–1.5 ppm (CH₃) and δ 3.8–4.2 ppm (N–CH–N).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 125 for C₅H₉N₂⁺) confirm molecular weight.

- X-ray Crystallography : Resolves bond angles and confirms stereochemistry, as demonstrated in structural studies of analogous imidazoline derivatives .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in catalytic applications?

- Methodological Answer : The methyl groups at positions 2 and 4 induce steric hindrance, reducing accessibility to the imine nitrogen. Computational studies (e.g., QSPR models) predict that electron-donating substituents enhance nucleophilicity at the N-center, favoring coordination with transition metals like Rh or Pd. For example, methyl groups increase electron density at N, improving catalytic activity in alkene dimerization reactions .

Q. What strategies resolve contradictions in reaction outcomes when using this compound with different amine substrates?

- Methodological Answer : Contradictory results (e.g., imidazoline vs. bisamide formation) arise from amine nucleophilicity and steric bulk. For example:

- Isopropylamine (small, less hindered): Forms 2-imidazoline via nucleophilic attack on the Rh-coordinated intermediate.

- Benzhydrylamine (bulky): Favors Ugi-4CC side reactions due to hindered access to the metal center. Systematic screening of amines with varying pKa and steric parameters is recommended .

Q. How can computational modeling optimize the design of this compound derivatives for specific applications?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For instance:

- HOMO localization on the imine nitrogen indicates sites for electrophilic attack.

- QSPR models correlate substituent effects (e.g., methyl vs. ethyl groups) with solubility and thermal stability, guiding derivative design for ionic liquid applications .

Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?

- Methodological Answer : Scaling reactions like C–H insertion requires precise control of:

- Catalyst loading : Excess Rh(I) increases cost and metal contamination.

- Temperature gradients : Non-uniform heating promotes side reactions (e.g., over-oxidation). Microreactor systems with controlled flow rates improve reproducibility at larger scales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.